An In-depth Technical Guide to the Physical Properties of 4-Nitrophenethylamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 4-Nitrophenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Nitrophenethylamine hydrochloride (CAS No: 29968-78-3). The information is compiled for use by researchers, scientists, and professionals in drug development, offering detailed data, experimental context, and logical workflows. This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its characteristics essential for its effective application.[1][2][3][4]
Core Physical and Chemical Data
The fundamental properties of 4-Nitrophenethylamine hydrochloride are summarized in the table below. These values are compiled from various chemical suppliers and scientific publications.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ · HCl | [5][6] |
| Molecular Weight | 202.64 g/mol | [5][6][7] |
| Appearance | Yellow to yellow-green or brown crystalline powder/chunks.[3][6][8][9] | [3][6][8][9] |
| Melting Point | ~200 °C (with decomposition) | [8][10][11] |
| 211.0 to 217.0 °C | ||
| Solubility | Soluble in methanol.[8][10] The hydrochloride salt form enhances water solubility.[4][12] | [4][8][10][12] |
| Storage | Store at room temperature in a dark, dry, and sealed container.[5][8][10] | [5][8][10] |
| Purity | Commercially available with purities of ≥95%.[7] Purity greater than 99% (by HPLC) has been reported.[2] | [2][7] |
Experimental Protocols
The characterization and synthesis of 4-Nitrophenethylamine hydrochloride involve several standard analytical and synthetic chemistry techniques. The following sections detail the methodologies cited in the literature.
A convenient and efficient synthesis route that avoids direct reduction methods involves the nitration of L-phenylalanine followed by decarboxylation.[1][2]
-
Nitration of L-Phenylalanine: L-phenylalanine is first nitrated to produce L-4-Nitrophenylalanine according to established literature procedures.[1][2] The crude product is then purified by recrystallization from water.[1]
-
Water Removal: It is critical to remove water from the L-4-Nitrophenylalanine monohydrate before proceeding. This is typically achieved using a Dean-Stark apparatus with benzene (B151609) as the solvent to facilitate the subsequent imine formation necessary for decarboxylation.[1]
-
Decarboxylation: A suspension of the dried L-4-Nitrophenylalanine in diphenylether is prepared. A catalytic amount of methyl ethyl ketone (MEK) is added.[1]
-
Heating: The mixture is heated to 220°C for approximately 3 hours, resulting in a clear, dark red solution.[1]
-
Precipitation of Hydrochloride Salt: The solution is cooled in an ice bath and diluted with diethyl ether. Dry hydrogen chloride (HCl) gas is then bubbled through the solution to precipitate the final product, 4-Nitrophenethylamine hydrochloride, in excellent yields.[1]
An alternative industrial method involves the direct nitration of β-phenylethylamine.[3][13]
-
Preparation of Nitration Mixture: A mixed acid solution is prepared by combining concentrated nitric acid and concentrated sulfuric acid, typically maintained at 0°C.[13]
-
Nitration: β-phenylethylamine is slowly added to the chilled mixed acid solution. The reaction is stirred at 0°C until the starting material is completely consumed.[13]
-
Workup: The reaction mixture is warmed to room temperature and then poured into water. The pH is adjusted to 10 using NaOH, and the product is extracted with diethyl ether.[13]
-
Salt Formation and Isolation: The ether phase is extracted with 1M hydrochloric acid. The aqueous phase is then concentrated (spin-dried) to yield a yellow solid.[13]
-
Purification: The crude solid is recrystallized to obtain the final light yellow solid product.[13]
-
High-Performance Liquid Chromatography (HPLC): The purity of the final product is commonly assessed using reverse-phase HPLC. A typical setup uses a C18 column with a solvent system containing acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 85% acetonitrile and 15% phosphate buffer with pH adjusted to 2.5). Detection is performed using a UV detector at 280 nm.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure is confirmed using ¹H NMR. Spectra are typically recorded on a 300 MHz spectrometer.[1][2] The resulting spectrum for 4-Nitrophenethylamine hydrochloride shows characteristic peaks corresponding to the protons on the aromatic ring and the ethylamine (B1201723) side chain.[2]
-
Elemental Analysis: Elemental analysis is performed to confirm the empirical formula (C₈H₁₁ClN₂O₂) of the compound. Experimental values for Carbon, Hydrogen, and Nitrogen should align with the calculated percentages.[2]
-
Melting Point Determination: The melting point is measured using a standard melting point apparatus. It is often reported as an uncorrected value.[1][2]
Visualizations: Synthesis and Analysis Workflows
The following diagrams illustrate the key processes involved in the synthesis and quality control of 4-Nitrophenethylamine hydrochloride.
Caption: Synthesis of 4-Nitrophenethylamine HCl from L-Phenylalanine.
Caption: General workflow for product purification and quality analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scribd.com [scribd.com]
- 3. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 4. leapchem.com [leapchem.com]
- 5. 4-Nitrophenethylamine HCl | 29968-78-3 | FN33503 [biosynth.com]
- 6. 29968-78-3 CAS MSDS (4-Nitrophenethylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Nitrophenethylamine hydrochloride CAS#: 29968-78-3 [m.chemicalbook.com]
- 11. 4-Nitrophenylethylamine hydrochloride | CAS#:29968-78-3 | Chemsrc [chemsrc.com]
- 12. 4-Nitrophenethylamine Hydrochloride Supplier China | CAS 3334-52-5 | High Purity | Specifications, Safety, Applications [nj-finechem.com]
- 13. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
